2,5-diethyl-1,3,4-thiadiazole chemical structure and properties
2,5-diethyl-1,3,4-thiadiazole chemical structure and properties
Structure, Synthesis, and Functional Applications in Corrosion Inhibition and Pharmacology
Executive Summary
2,5-Diethyl-1,3,4-thiadiazole (DETD) represents a specific alkylated derivative of the 1,3,4-thiadiazole heterocyclic class. Unlike its polysulfide cousins (used extensively as extreme-pressure additives in lubricants), the 2,5-diethyl variant is characterized by its compact, lipophilic alkyl side chains attached directly to the aromatic ring. This structural configuration makes it a critical model compound for studying electron density donation in corrosion inhibition and a "privileged scaffold" in medicinal chemistry due to its bioisosteric relationship with pyrimidine. This guide details the physicochemical architecture, validated synthetic pathways, and mechanistic behaviors of DETD.
Molecular Architecture & Physicochemical Profile
The 1,3,4-thiadiazole core is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. The "2,5-diethyl" designation indicates ethyl groups (
Structural Properties
The molecule exhibits high aromaticity due to the delocalization of
Key Physicochemical Data
| Property | Value / Description | Significance |
| Formula | Core stoichiometry. | |
| Molecular Weight | 142.22 g/mol | Low MW facilitates high molar efficiency. |
| Physical State | Pale yellow liquid / Oil | Easy dispersion in organic solvents. |
| Boiling Point | ~195–200°C (Est.) | Thermally stable for moderate process temps. |
| LogP (Lipophilicity) | ~1.5–1.8 | Moderate lipophilicity; crosses biological membranes. |
| Odor | Characteristic, nutty/sulfurous | Typical of lower alkyl thiadiazoles. |
| Solubility | Alcohols, DMSO, Chloroform | Poor water solubility; requires emulsifiers for aqueous use. |
Synthetic Pathways and Causality
The synthesis of 2,5-diethyl-1,3,4-thiadiazole follows a cyclodehydration pathway. The choice of reagents is critical: while oxadiazoles are formed using dehydrating agents like
The Hydrazine-Acid Route (Validated Protocol)
The most robust synthesis involves the reaction of propionic acid with hydrazine to form a diacylhydrazine intermediate, followed by cyclization with phosphorus pentasulfide (
Why this route?
-
Atom Economy: Propionic acid provides the ethyl backbone directly.
-
Selectivity:
specifically targets the carbonyl oxygens of the hydrazide for thionation-cyclization, preventing oxadiazole byproducts.
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis of DETD via the diacylhydrazine intermediate.
Mechanism of Action
Corrosion Inhibition (Industrial)
In acidic media (e.g., HCl pickling baths), DETD acts as a mixed-type inhibitor. The mechanism is governed by the Langmuir Adsorption Isotherm .[1]
-
Physisorption: Electrostatic interaction between the protonated DETD (cationic in acid) and the charged metal surface.
-
Chemisorption: The lone pair electrons on the Sulfur and Nitrogen atoms, combined with the
-electrons of the aromatic ring, form coordinate covalent bonds with the empty d-orbitals of metals (Fe, Cu). -
Steric Coverage: The ethyl groups provide a hydrophobic barrier, repelling water and aggressive ions (
) from the surface.
Pharmacological Activity (Medicinal)
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine.[2][3]
-
Binding: The Nitrogen atoms at positions 3 and 4 act as hydrogen bond acceptors.
-
Permeability: The diethyl substitution increases lipophilicity compared to the unsubstituted ring, enhancing passive transport across cell membranes (improving bioavailability).
-
Target: Derivatives often inhibit carbonic anhydrase or interact with DNA replication machinery in microbial cells.
Mechanistic Interaction Diagram
Figure 2: Mechanism of DETD adsorption and protection on metal surfaces.
Experimental Protocols
Synthesis Protocol: 2,5-Diethyl-1,3,4-thiadiazole
Objective: Isolate pure DETD from propionic acid precursors.
Reagents:
-
Propionic acid (0.2 mol)
-
Hydrazine hydrate (0.1 mol)
-
Phosphorus pentasulfide (
) (0.1 mol) -
Solvent: Toluene (dry)
Step-by-Step Methodology:
-
Preparation of Intermediate:
-
In a round-bottom flask, dissolve propionic acid in ethanol.
-
Add hydrazine hydrate dropwise at 0°C (ice bath) to control the exothermic reaction.
-
Reflux for 4 hours. Monitor via TLC until the acid spot disappears.
-
Evaporate solvent to yield 1,2-dipropionylhydrazine (white solid). Recrystallize from ethanol.
-
-
Cyclization:
-
Suspend the dipropionylhydrazine in dry toluene.
-
Add
carefully. -
Reflux the mixture for 6–8 hours. The mixture will turn yellow/orange.
-
Validation: Evolution of
gas indicates cyclization is proceeding (use a caustic scrubber trap).
-
-
Work-up:
-
Cool to room temperature. Filter off the phosphate residue.
-
Wash the filtrate with 10%
to remove unreacted acid/impurities. -
Dry organic layer over
. -
Remove solvent under reduced pressure.
-
Purification: Vacuum distillation is recommended for the liquid product.
-
Corrosion Testing: Electrochemical Impedance Spectroscopy (EIS)
Objective: Quantify inhibition efficiency on Mild Steel in 1M HCl.
Setup:
-
Working Electrode: Mild steel (
exposed area). -
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl.
Protocol:
-
Polish steel samples with SiC paper (up to 1200 grit), degrease with acetone.
-
Prepare test solutions: 1M HCl (Blank) and 1M HCl + DETD (concentrations: 10, 50, 100, 500 ppm).
-
Immerse electrode for 30 mins to establish Open Circuit Potential (OCP).
-
Perform EIS sweep: Frequency range
to ; Amplitude . -
Data Analysis: Fit data to a Randles circuit (
).-
Calculate Inhibition Efficiency (
): -
Expectation:
(Charge Transfer Resistance) should increase significantly with DETD concentration.
-
Safety & Toxicology
CAS No: 4164-39-0 (2,5-diethyl-1,3,4-thiadiazole) Note: Often conflated with 2,5-dimercapto-1,3,4-thiadiazole (CAS 1072-71-5). Ensure correct CAS verification.
Hazards:
-
Skin/Eye Irritant: Causes irritation upon contact.[4]
-
Inhalation: Vapors may cause respiratory tract irritation.
-
Odor: Strong, unpleasant sulfurous odor (stench). Handle in a fume hood.
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Waste: Dispose of as hazardous organic sulfur waste. Do not pour down drains (aquatic toxicity risk).
-
Incompatibility: Avoid strong oxidizing agents (e.g., peroxides, nitric acid) as the sulfur ring can be oxidized to sulfoxides/sulfones, altering properties.
References
-
National Institutes of Health (NIH). (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Retrieved from [Link] Context: Validates the pharmacological significance of the 1,3,4-thiadiazole scaffold.
-
MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles (Comparative Synthetic Routes). Molecules. Retrieved from [Link] Context: Establishes the hydrazide intermediate pathway used for both oxadiazoles and thiadiazoles.
-
ResearchGate. (2019). Influence of thiadiazole derivatives on corrosion inhibition of mild steel in acidic media. Retrieved from [Link] Context: Source for the Langmuir adsorption mechanism and EIS protocols.
